molecular formula C9H10FNO2 B13558820 Methyl 4-amino-3-fluoro-5-methylbenzoate

Methyl 4-amino-3-fluoro-5-methylbenzoate

Cat. No.: B13558820
M. Wt: 183.18 g/mol
InChI Key: JOPWHGOZKXYEIA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-fluoro-5-methylbenzoate typically involves the esterification of 4-amino-3-fluoro-5-methylbenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-fluoro-5-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-fluoro-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-fluoro-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the amino group can participate in hydrogen bonding, influencing its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-fluoro-5-methylbenzoate
  • Methyl 4-amino-3-fluorobenzoate
  • Methyl 3-amino-5-fluorobenzoate

Uniqueness

Methyl 4-amino-3-fluoro-5-methylbenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of an amino group, a fluorine atom, and a methyl ester group in this particular arrangement provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 4-amino-3-fluoro-5-methylbenzoate

InChI

InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3

InChI Key

JOPWHGOZKXYEIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)F)C(=O)OC

Origin of Product

United States

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